Cas no 1342450-75-2 (4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a pyrimidine derivative featuring a piperazine substituent, which enhances its potential as an intermediate in pharmaceutical synthesis. The compound's structural framework, combining a methyl group at the 4-position and an isopropyl group at the 6-position, contributes to its steric and electronic properties, making it suitable for applications in medicinal chemistry. The piperazine moiety offers versatility for further functionalization, enabling the development of biologically active molecules. Its well-defined molecular structure ensures consistency in synthetic pathways, while its stability under standard conditions facilitates handling and storage. This compound is particularly valuable for researchers exploring novel heterocyclic scaffolds for drug discovery.
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine structure
1342450-75-2 structure
Product name:4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
CAS No:1342450-75-2
MF:C12H20N4
Molecular Weight:220.314002037048
CID:4590356
PubChem ID:59617949

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
    • Pyrimidine, 4-methyl-6-(1-methylethyl)-2-(1-piperazinyl)-
    • インチ: 1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
    • InChIKey: ZJJGOXARTLFJHY-UHFFFAOYSA-N
    • SMILES: C1(N2CCNCC2)=NC(C(C)C)=CC(C)=N1

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01009566-1g
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 98%
1g
¥4305.0 2023-04-03
Enamine
EN300-137423-0.5g
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
0.5g
$679.0 2023-11-13
Enamine
EN300-137423-0.05g
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
0.05g
$202.0 2023-11-13
Enamine
EN300-137423-2.5g
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
2.5g
$1707.0 2023-11-13
Enamine
EN300-137423-1.0g
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
1g
$871.0 2023-06-08
TRC
M326293-50mg
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2
50mg
$ 210.00 2022-06-04
TRC
M326293-10mg
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2
10mg
$ 70.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22604-500MG
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
500MG
¥ 2,521.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22604-5G
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
5g
¥ 11,325.00 2023-04-03
1PlusChem
1P01ACJJ-100mg
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
1342450-75-2 95%
100mg
$477.00 2025-03-19

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine 関連文献

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidineに関する追加情報

Comprehensive Overview of 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (CAS No. 1342450-75-2)

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (CAS No. 1342450-75-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a pyrimidine core substituted with a piperazine ring and an isopropyl group, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for piperazine-containing compounds like 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine has surged, driven by their prevalence in FDA-approved drugs. The compound's CAS No. 1342450-75-2 frequently appears in patent literature, especially in contexts involving central nervous system (CNS) drug design and antimicrobial agents. Its balanced lipophilicity (logP ~2.8) and molecular weight (~220 g/mol) make it compliant with Lipinski's Rule of Five, a hot topic in medicinal chemistry discussions.

Synthetic routes to CAS 1342450-75-2 typically involve nucleophilic aromatic substitution (SNAr) between chloropyrimidine derivatives and piperazine, followed by purification via column chromatography. Analytical characterization often employs HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, techniques frequently searched by laboratory professionals. The compound's stability under physiological pH (6-8) makes it suitable for in vitro assays, a key consideration for researchers optimizing ADME properties.

Beyond pharmaceuticals, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine shows promise in agrochemical formulations, particularly as a scaffold for plant growth regulators. This aligns with growing interest in sustainable agriculture solutions, a trending topic in scientific and environmental circles. Its hydrogen bond acceptor/donor profile (3 acceptors, 1 donor) facilitates interactions with biological targets, a feature often queried in molecular docking studies.

Quality control of CAS 1342450-75-2 requires stringent monitoring of residual solvents and heavy metals, reflecting current Good Manufacturing Practice (cGMP) concerns. The compound's crystalline form (melting point ~150-155°C) is another frequently searched parameter, crucial for formulation scientists working on solid dosage forms. Recent publications suggest potential applications in fluorescence probes, leveraging its conjugated system – a niche but growing research area.

From a commercial perspective, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is available at milligram to kilogram scales, with purity specifications ranging from >95% to >99% (HPLC). Suppliers often highlight its structural analogs, responding to market demand for SAR studies (Structure-Activity Relationship). Storage recommendations typically suggest 2-8°C under inert atmosphere, a detail frequently requested by procurement specialists.

The compound's electrophilic/nucleophilic sites (particularly the pyrimidine C-4 position) enable diverse derivatization strategies, making it valuable for combinatorial chemistry. This characteristic aligns with industry shifts toward fragment-based drug discovery, a trending methodology in 2024. Computational studies indicate favorable binding affinities toward certain enzyme pockets, though experimental validation remains ongoing.

Environmental fate studies of 1342450-75-2 show moderate biodegradability (OECD 301D), reflecting increasing regulatory focus on green chemistry principles. Its photostability under UV light (λ>300 nm) is another researched aspect, particularly for outdoor application scenarios. The compound's vapor pressure (<1 mmHg at 25°C) suggests low volatility, a safety consideration for industrial handling.

In analytical method development, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine often serves as a reference standard for LC-MS calibration, especially in bioanalytical assays. Its distinct UV absorption maxima (~260 nm) facilitate detection, a practical feature for laboratory technicians. Recent patent filings describe its incorporation into metal-organic frameworks (MOFs), expanding applications into materials science.

The scientific community continues to explore CAS 1342450-75-2's potential through high-throughput screening initiatives. Its drug-likeness score (QED ~0.6) positions it favorably for lead optimization programs. As research progresses, this compound may emerge as a cornerstone in developing next-generation therapeutics addressing unmet medical needs, particularly in neurological disorders and metabolic diseases – two highly searched therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1342450-75-2)4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
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